molecular formula C13H11F2N3O3 B2546576 3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034495-37-7

3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2546576
CAS No.: 2034495-37-7
M. Wt: 295.246
InChI Key: ROLODFGWPURSGJ-UHFFFAOYSA-N
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Description

3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features an imidazolidine-2,4-dione (hydantoin) core, a scaffold known for its diverse biological activities, linked to a 3,4-difluorobenzoyl group via an azetidine ring. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. Compounds within this structural class are frequently investigated for their potential as kinase inhibitors, enzyme modulators, and targeted therapeutic agents. Researchers utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for screening in various biological assays. Its well-defined structure allows for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets. This product is intended for non-human research applications only in fields such as chemical biology, pharmacology, and materials science. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[1-(3,4-difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O3/c14-9-2-1-7(3-10(9)15)12(20)17-5-8(6-17)18-11(19)4-16-13(18)21/h1-3,8H,4-6H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLODFGWPURSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine and an appropriate base.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 3,4-difluorobenzoyl chloride and a base such as triethylamine.

    Formation of the Imidazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives of imidazolidine-2,4-dione substituted at the 3-position. Key analogs include 3-(4-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione (18a) and 3-(4-Fluorophenyl)imidazolidine-2,4-dione (18b) from a 2013 Molecules study . Below is a comparative analysis:

Table 1: Comparative Data for Imidazolidine-2,4-dione Derivatives

Compound Name Yield (%) ESI-MS [M+H]+ (m/z) Key Structural Features
3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione N/A* N/A* Azetidine ring, 3,4-difluorobenzoyl substituent
3-(4-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione (18a) 66.7 245.1 Trifluoromethylphenyl substituent
3-(4-Fluorophenyl)imidazolidine-2,4-dione (18b) 61.2 195.1 Fluorophenyl substituent

Key Observations :

Synthetic Yields: Compound 18a (trifluoromethyl-substituted) achieved a higher yield (66.7%) compared to 18b (61.2%), suggesting that electron-withdrawing groups (e.g., -CF₃) may improve reaction efficiency in imidazolidinedione syntheses .

Mass Spectrometry (ESI-MS) :

  • The molecular ion peaks for 18a (m/z 245.1) and 18b (m/z 195.1) align with their molecular weights, confirming successful synthesis .
  • The target compound’s larger molecular weight (due to the azetidine and difluorobenzoyl groups) would likely result in a higher m/z value, though experimental confirmation is required.

Reactivity and Functionalization: Both 18a and 18b were further functionalized via condensation with N,N-dimethylformamide dimethylacetal to form 5-((dimethylamino)methylene) derivatives (19a–b) . This highlights the versatility of imidazolidinediones in medicinal chemistry. The azetidine ring in the target compound may offer additional sites for derivatization, enhancing its utility in drug discovery.

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